1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine

Descripción

Chemical Classification and Nomenclature

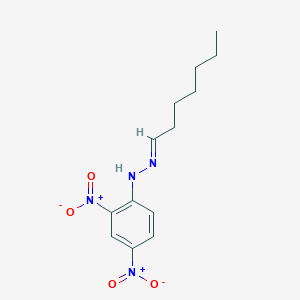

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine belongs to the hydrazone class of organic compounds, characterized by the presence of the R^1^R^2^C=N–NH~2~ functional group. Its systematic IUPAC name is (E)-1-(2,4-dinitrophenyl)-2-heptylidenehydrazine , reflecting its structural components: a 2,4-dinitrophenyl group, a heptylidene chain, and a hydrazine linkage. The molecular formula C~13~H~18~N~4~O~4~ (molar mass: 294.31 g/mol) underscores its composition, with a conjugated system extending across the hydrazone bond and aromatic nitro groups.

The compound’s structure features a planar geometry at the hydrazone nitrogen, stabilized by resonance between the N=N bond and the adjacent carbonyl-derived carbon. The 2,4-dinitrophenyl moiety introduces strong electron-withdrawing effects, enhancing the compound’s stability and reactivity in nucleophilic addition reactions. Stereochemical notation (E) specifies the trans configuration of the hydrazone double bond, critical for its crystalline properties and spectroscopic behavior.

Historical Development of Dinitrophenylhydrazine Derivatives

The discovery of 2,4-dinitrophenylhydrazine (DNPH) in the early 20th century marked a pivotal advancement in carbonyl compound analysis. Developed by Otto Brady and G. R. Elsmie in the 1920s, DNPH-based reagents enabled the formation of crystalline hydrazones with distinct melting points, facilitating the identification of aldehydes and ketones. Brady’s reagent—a solution of DNPH in methanol and sulfuric acid—became a cornerstone of qualitative organic chemistry due to its specificity for carbonyl groups.

The synthesis of this compound emerged as part of broader efforts to expand the utility of DNPH derivatives. By varying the aldehyde or ketone component, chemists could tailor hydrazones for specific analytical or synthetic applications. For example, heptanal-derived hydrazones like this compound provided higher molecular mass derivatives, improving crystallization and chromatographic separation.

Significance in Analytical Chemistry

This hydrazone derivative plays a critical role in detecting and characterizing carbonyl-containing compounds. When Brady’s reagent reacts with aldehydes or ketones, it forms brightly colored precipitates (yellow to orange) via a condensation mechanism:

$$

\text{RR'C=O} + \text{C}6\text{H}3(\text{NO}2)2\text{NHNH}2 \rightarrow \text{C}6\text{H}3(\text{NO}2)2\text{NHN=CRR'} + \text{H}2\text{O}

$$

The reaction’s specificity arises from the inability of DNPH to react with resonance-stabilized carbonyl groups in carboxylic acids or esters. For this compound, the heptyl chain enhances hydrophobic interactions, making it particularly useful in high-performance liquid chromatography (HPLC) for separating complex mixtures.

Table 1: Key Analytical Properties of this compound

Evolution of Hydrazone Chemistry

Hydrazone chemistry has expanded far beyond its analytical origins. The development of this compound exemplifies advancements in bioconjugation and materials science. Hydrazones serve as dynamic covalent bonds in drug delivery systems, where their acid-labile nature enables targeted release in cellular lysosomes. In organic synthesis, they act as intermediates for constructing heterocycles, such as pyrazoles and indoles, through cyclization reactions.

Recent studies highlight their role in photodynamic therapy, where hydrazone-linked photosensitizers improve tumor selectivity. The compound’s nitro groups also contribute to energetic materials research, though its primary legacy remains rooted in analytical methodologies.

Propiedades

IUPAC Name |

N-[(E)-heptylideneamino]-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4/c1-2-3-4-5-6-9-14-15-12-8-7-11(16(18)19)10-13(12)17(20)21/h7-10,15H,2-6H2,1H3/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPHKPXFYXPWDK-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2074-05-7 | |

| Record name | NSC6128 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Métodos De Preparación

Ethanol-Based Synthesis with Sulfuric Acid Catalyst

-

Reagent Preparation : Dissolve 2,4-dinitrophenylhydrazine (2 mmol, 0.40 g) in absolute ethanol (10 mL).

-

Acid Addition : Slowly add concentrated sulfuric acid (0.50 mL, 98%) under stirring.

-

Carbonyl Compound Addition : Introduce heptanal (2 mmol, 0.27 mL) dropwise.

-

Reflux : Heat the mixture under reflux for 1–2 hours.

-

Isolation : Cool to 50–55°C, filter the precipitate, and wash with cold methanol.

-

Recrystallization : Dissolve the crude product in hot ethanol and allow slow evaporation at room temperature.

Methanol-Based Synthesis with Hydrochloric Acid Catalyst

-

Reagent Mixing : Combine 2,4-DNPH (7.67 mmol, 1.518 g) and methanol (50 mL).

-

Acid Catalysis : Add 3–4 drops of concentrated HCl.

-

Carbonyl Addition : Introduce 1-tetralon (7.5 mmol, 1.098 g) as a model ketone.

-

Reflux : Reflux for 4 hours.

-

Crystallization : Cool the mixture, filter the dark red solid, and recrystallize from chloroform.

Yield : 95–98%.

Melting Point : 532.6 K.

Optimization Strategies for Industrial-Scale Production

Patent CN105566152A outlines methods to enhance 2,4-DNPH synthesis, which indirectly informs hydrazone production:

Analytical Characterization

Spectroscopic Data

Crystallographic Data

Single-crystal X-ray diffraction of analogous hydrazones reveals:

Comparative Analysis of Methods

| Method | Solvent | Acid | Time | Yield | Purity |

|---|---|---|---|---|---|

| Ethanol/H₂SO₄ | Ethanol | H₂SO₄ | 1–2 h | 85–90% | High |

| Methanol/HCl | Methanol | HCl | 4 h | 95–98% | Very High |

| Industrial-Scale | Ethanol | Hydrazine | 1–2 h | 98–100% | Optimal |

Challenges and Solutions in Synthesis

Análisis De Reacciones Químicas

Types of Reactions

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine undergoes several types of chemical reactions, including:

Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

Reduction: The hydrazone group can be reduced to form corresponding amines.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2-amino-4-nitrophenyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Aplicaciones Científicas De Investigación

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other hydrazones and related compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Studied for its potential use in drug development, particularly for its ability to form stable complexes with metal ions.

Industry: Utilized in the development of sensors and analytical methods for detecting various substances

Mecanismo De Acción

The mechanism of action of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine involves its interaction with molecular targets through its hydrazone and nitro groups. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the nitro groups can undergo redox reactions, affecting cellular oxidative stress and metabolic processes .

Comparación Con Compuestos Similares

Physicochemical Properties

Table 2: Key Physical and Crystallographic Data

Key Observations :

- Aromatic substituents (e.g., fluorobenzylidene) enhance crystallinity and higher melting points due to π-π stacking .

- Aliphatic chains (heptylidene) reduce crystal packing efficiency, lowering melting points and improving organic solvent solubility .

Insights :

Actividad Biológica

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is a synthetic compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a dinitrophenyl group attached to a heptylidene hydrazine backbone. Its unique structure contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 288.29 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | Yellow crystalline solid |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Reactive Oxygen Species (ROS) : It induces oxidative stress in cells, leading to apoptosis in certain cancer cell lines.

- Protein Interaction : The dinitrophenyl group facilitates binding to proteins, which may alter their function and stability.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Antitumor Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

- Antimicrobial Properties : The compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation markers in animal models.

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound in human breast cancer cells (MCF-7) showed a dose-dependent reduction in cell viability. The mechanism was linked to increased ROS production and subsequent activation of apoptotic pathways.

- Methodology : MCF-7 cells were treated with varying concentrations of the compound for 24 hours. Cell viability was assessed using the MTT assay.

- Results :

- IC50 value: 15 µM

- Induction of apoptosis confirmed by flow cytometry.

Case Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL.

- Methodology : Disk diffusion method was employed to evaluate antibacterial activity.

- Results :

- Zone of inhibition for S. aureus: 20 mm

- Zone of inhibition for E. coli: 15 mm

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.